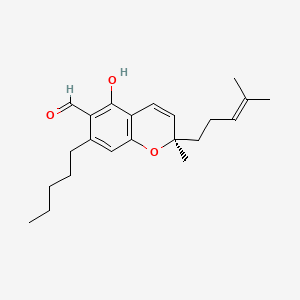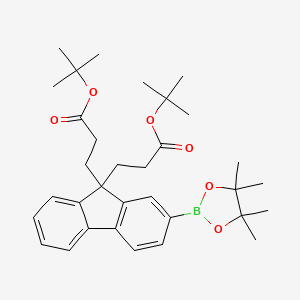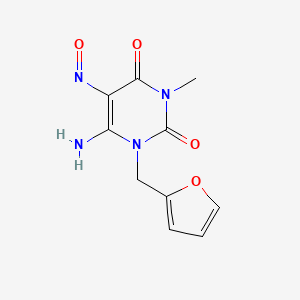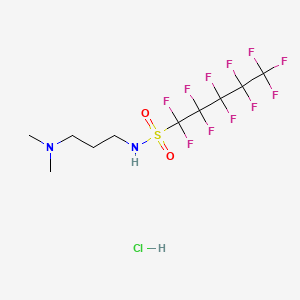
N-(3-(Dimethylamino)propyl)-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-1-pentanesulfonamide, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(Dimethylamino)propyl)-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-1-pentanesulfonamide, hydrochloride is a complex organic compound known for its unique chemical properties. This compound is characterized by the presence of a dimethylamino group, a propyl chain, and a highly fluorinated pentanesulfonamide moiety. The hydrochloride salt form enhances its solubility in water, making it useful in various chemical and biochemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Dimethylamino)propyl)-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-1-pentanesulfonamide, hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the fluorinated pentanesulfonamide.
Reaction with Dimethylamino Propylamine: The fluorinated sulfonamide is then reacted with 3-(dimethylamino)propylamine under controlled conditions.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The use of high-purity starting materials and optimized reaction conditions is crucial for achieving high yields and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(Dimethylamino)propyl)-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-1-pentanesulfonamide, hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dimethylamino group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Complex Formation: It can form complexes with metal ions, which can be useful in catalysis and other applications.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles. Reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the molecule.
Aplicaciones Científicas De Investigación
N-(3-(Dimethylamino)propyl)-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-1-pentanesulfonamide, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amide bonds and other functional group transformations.
Biology: The compound is employed in biochemical assays and as a labeling reagent for biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Mecanismo De Acción
The mechanism of action of N-(3-(Dimethylamino)propyl)-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-1-pentanesulfonamide, hydrochloride involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with proteins, nucleic acids, and other biomolecules, often through the formation of covalent bonds.
Pathways Involved: It can modulate biochemical pathways by altering the structure and function of target molecules, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride: Commonly used in peptide synthesis and bioconjugation.
N-(3-Dimethylaminopropyl)methacrylamide: Used in the synthesis of pH-responsive hydrogels and other materials.
Uniqueness
N-(3-(Dimethylamino)propyl)-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-1-pentanesulfonamide, hydrochloride is unique due to its highly fluorinated structure, which imparts exceptional chemical stability and hydrophobicity. This makes it particularly valuable in applications requiring robust and durable materials.
Propiedades
Número CAS |
68957-60-8 |
|---|---|
Fórmula molecular |
C10H13F11N2O2S.ClH C10H14ClF11N2O2S |
Peso molecular |
470.73 g/mol |
Nombre IUPAC |
N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulfonamide;hydrochloride |
InChI |
InChI=1S/C10H13F11N2O2S.ClH/c1-23(2)5-3-4-22-26(24,25)10(20,21)8(15,16)6(11,12)7(13,14)9(17,18)19;/h22H,3-5H2,1-2H3;1H |
Clave InChI |
JMNCANKNSXHVCP-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCNS(=O)(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6R,7R)-7-[[(2S)-2-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13410940.png)
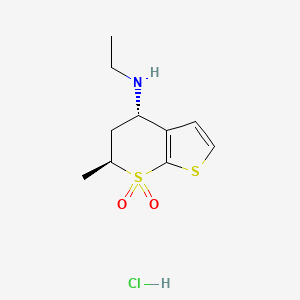
![[2,4,6-Trideuterio-3-(2,4,6-trideuteriophenyl)phenyl]methanamine](/img/structure/B13410956.png)



![(5S,5aR,8aR,9R)-5-[(7,8-dihydroxy-2-thiophen-2-yl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B13410984.png)
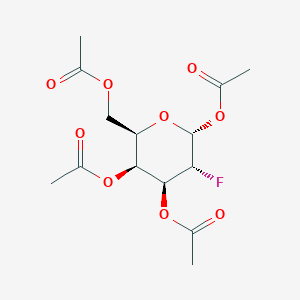

![2-Methyl-2-[(4-methylbenzenesulfonyl)oxy]propanenitrile](/img/structure/B13410992.png)

